2-Aminobenzo(f)quinoline
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Overview
Description
2-Aminobenzo(f)quinoline is a heterocyclic aromatic compound with the molecular formula C13H10N2 It consists of a quinoline ring system fused with a benzene ring and an amino group attached to the second position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo(f)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives. For instance, the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-Aminobenzo(f)quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and can be used as a probe to study enzyme interactions and cellular processes.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Aminobenzo(f)quinoline involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
2-Aminobenzo(f)quinoline can be compared with other similar compounds, such as:
Quinoline: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Aminoquinoline: Similar structure but lacks the fused benzene ring, resulting in different electronic properties.
Benzoquinoline: Similar structure but lacks the amino group, affecting its biological activity.
The uniqueness of this compound lies in its combination of the quinoline ring system with an amino group and a fused benzene ring, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
68633-88-5 |
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Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzo[f]quinolin-2-amine |
InChI |
InChI=1S/C13H10N2/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-8H,14H2 |
InChI Key |
WTOZDOKOAJOGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)N |
Origin of Product |
United States |
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